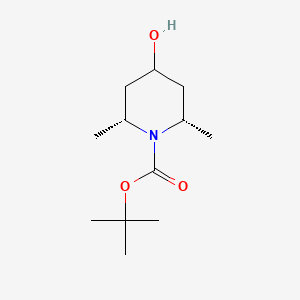

tert-butyl (2R,4r,6S)-rel-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate

CAS No.: 152491-54-8

Cat. No.: VC3001703

Molecular Formula: C12H23NO3

Molecular Weight: 229.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 152491-54-8 |

|---|---|

| Molecular Formula | C12H23NO3 |

| Molecular Weight | 229.32 g/mol |

| IUPAC Name | tert-butyl (2R,6S)-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H23NO3/c1-8-6-10(14)7-9(2)13(8)11(15)16-12(3,4)5/h8-10,14H,6-7H2,1-5H3/t8-,9+,10? |

| Standard InChI Key | RNQIRWQBYRTJPG-ULKQDVFKSA-N |

| Isomeric SMILES | C[C@@H]1CC(C[C@@H](N1C(=O)OC(C)(C)C)C)O |

| SMILES | CC1CC(CC(N1C(=O)OC(C)(C)C)C)O |

| Canonical SMILES | CC1CC(CC(N1C(=O)OC(C)(C)C)C)O |

Introduction

tert-butyl (2R,4r,6S)-rel-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate is a complex organic compound belonging to the class of piperidine derivatives. It is characterized by its specific stereochemical configuration and functional groups, which contribute to its unique chemical and biological properties. This compound is often used as a building block in organic synthesis due to its versatility and potential applications in pharmaceutical research.

Key Features:

-

Molecular Formula: C12H23NO3

-

Molecular Weight: 229.32 g/mol

-

CAS Number: 152491-54-8

Synthesis and Applications

The synthesis of tert-butyl (2R,4r,6S)-rel-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring and the introduction of the hydroxyl and tert-butyl carboxylate groups. This compound is valuable in organic synthesis due to its potential as an intermediate for producing more complex molecules, particularly in the pharmaceutical industry.

Applications:

-

Pharmaceutical Research: It serves as a precursor for synthesizing compounds with potential therapeutic effects, such as enzyme inhibitors or modulators of neurotransmitter pathways.

-

Biological Studies: The compound's unique structure allows it to interact with specific biological targets, making it useful for studying mechanisms of action and potential therapeutic effects.

Biological Activity and Potential Therapeutic Uses

Compounds with similar structures to tert-butyl (2R,4r,6S)-rel-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate have shown promise in modulating pathways related to inflammation and neurotransmission. This suggests potential applications in treating neurological disorders or conditions involving inflammatory responses.

Comparison with Similar Compounds:

| Compound | Structural Features | Unique Properties |

|---|---|---|

| tert-butyl (2R,4r,6S)-rel-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate | Hydroxyl group at position 4, tert-butyl carboxylate | Potential for specific biological interactions due to stereochemistry |

| rel-(2R,6S)-4-hydroxy-2,6-dimethylpiperidine | Hydroxy group at position 4, lacks tert-butyl group | Different biological activity due to absence of tert-butyl group |

| (4R,6S)-tert-butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane | Includes a dioxane ring | Different reactivity pattern due to dioxane structure |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume